molecular formula C18H14N2O3S B15061361 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

Cat. No.: B15061361
M. Wt: 338.4 g/mol
InChI Key: OWHXDNVZQVNGLA-UHFFFAOYSA-N
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Description

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid is a complex organic compound with a molecular formula of C18H14N2O3S. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an imidazolidinone ring system. The presence of a sulfanylidene group and a methylphenyl group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiourea to form the intermediate 4-methylphenylthiourea. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the imidazolidinone ring. The final step involves the reaction of this intermediate with 4-formylbenzoic acid under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid is unique due to the presence of both a sulfanylidene group and an imidazolidinone ring system. This combination imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, and potential biological activities that are not observed in similar compounds .

Biological Activity

4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid, with the CAS number 725710-50-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S with a molecular weight of 338.38 g/mol. The structure features a benzoic acid moiety linked to a thiohydantoin derivative, which is crucial for its biological activity.

Antiviral Properties

Research indicates that derivatives of thiohydantoins, including this compound, exhibit antiviral activity. The mechanism often involves inhibition of viral replication and interference with viral enzymes. For example, compounds similar in structure have been noted for their ability to inhibit xanthine oxidase, an enzyme that plays a role in oxidative stress related to viral infections .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is essential for reducing oxidative stress in cells, potentially mitigating damage from various diseases .

Enzyme Inhibition

In vitro studies have shown that this compound exhibits moderate inhibitory effects on xanthine oxidase. The IC50 values reported for related compounds suggest a promising avenue for the development of xanthine oxidase inhibitors, which are utilized in treating conditions like gout .

Study on Xanthine Oxidase Inhibition

A study evaluating various thiohydantoin derivatives found that certain compounds exhibited significant xanthine oxidase inhibitory activity. For instance, one derivative showed an IC50 value of 3.6 µM compared to febuxostat, a standard treatment for gout . This suggests that this compound could be developed as an effective therapeutic agent.

Research Findings

Property Activity IC50 Value
Xanthine Oxidase InhibitionModerate (compared to febuxostat)3.6 µM
Antioxidant ActivityModerate-

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O3S/c1-11-2-8-14(9-3-11)20-16(21)15(19-18(20)24)10-12-4-6-13(7-5-12)17(22)23/h2-10H,1H3,(H,19,24)(H,22,23)

InChI Key

OWHXDNVZQVNGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=S

Origin of Product

United States

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